3-Furancarboxamide, tetrahydro-N-(((4-(dimethylamino)phenyl)amino)carbonyl)-5-methyl-2-oxo-3-(2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Furancarboxamide, tetrahydro-N-(((4-(dimethylamino)phenyl)amino)carbonyl)-5-methyl-2-oxo-3-(2-propenyl)- is a complex organic compound with a unique structure that includes a furan ring, an amide group, and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarboxamide, tetrahydro-N-(((4-(dimethylamino)phenyl)amino)carbonyl)-5-methyl-2-oxo-3-(2-propenyl)- involves multiple steps, including the formation of the furan ring, the introduction of the amide group, and the addition of other functional groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Furancarboxamide, tetrahydro-N-(((4-(dimethylamino)phenyl)amino)carbonyl)-5-methyl-2-oxo-3-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
Aplicaciones Científicas De Investigación
3-Furancarboxamide, tetrahydro-N-(((4-(dimethylamino)phenyl)amino)carbonyl)-5-methyl-2-oxo-3-(2-propenyl)- has various scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: This compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Furancarboxamide, tetrahydro-N-(((4-(dimethylamino)phenyl)amino)carbonyl)-5-methyl-2-oxo-3-(2-propenyl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- **2-Furancarboxamide, N-cyclopropyl-N-(1,2-dihydro-6-methyl-2-oxo-3 …
- 4-Furan-2-yl-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester
Uniqueness
3-Furancarboxamide, tetrahydro-N-(((4-(dimethylamino)phenyl)amino)carbonyl)-5-methyl-2-oxo-3-(2-propenyl)- is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
67323-61-9 |
---|---|
Fórmula molecular |
C18H23N3O4 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
N-[[4-(dimethylamino)phenyl]carbamoyl]-5-methyl-2-oxo-3-prop-2-enyloxolane-3-carboxamide |
InChI |
InChI=1S/C18H23N3O4/c1-5-10-18(11-12(2)25-16(18)23)15(22)20-17(24)19-13-6-8-14(9-7-13)21(3)4/h5-9,12H,1,10-11H2,2-4H3,(H2,19,20,22,24) |
Clave InChI |
UOHMNMUUQPDKQL-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(=O)O1)(CC=C)C(=O)NC(=O)NC2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.